E-3-(METHYL PHENYL AMINO)-2-PROPENAL

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

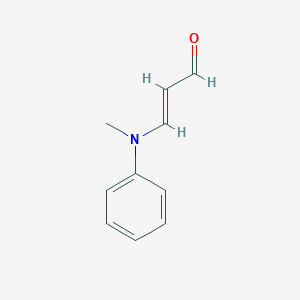

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(N-methylanilino)prop-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-11(8-5-9-12)10-6-3-2-4-7-10/h2-9H,1H3/b8-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLMOTKLYENPQLK-VMPITWQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C=CC=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(/C=C/C=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301287034 | |

| Record name | (2E)-3-(Methylphenylamino)-2-propenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301287034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34900-01-1, 14189-82-3 | |

| Record name | (2E)-3-(Methylphenylamino)-2-propenal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34900-01-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2E)-3-(Methylphenylamino)-2-propenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301287034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Propenal, 3-(methylphenylamino) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Propenal, 3-(methylphenylamino)-, (E) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to E-3-(Methylphenylamino)-2-propenal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core basic properties of E-3-(methylphenylamino)-2-propenal, a versatile organic compound with applications in chemical synthesis. This document consolidates available data on its physicochemical properties, provides detailed experimental protocols for its synthesis, and includes necessary safety and handling information.

Core Properties and Data

E-3-(Methylphenylamino)-2-propenal, also known as trans-3-(N-Methylanilino)acrolein, is an organic compound characterized by the presence of an aldehyde functional group conjugated with an enamine.[1] Its structure combines features of both aldehydes and amines, contributing to its reactivity and potential as a precursor in the synthesis of more complex molecules.

Physicochemical Properties

A summary of the key quantitative data for E-3-(methylphenylamino)-2-propenal is presented in Table 1.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₁NO | [1][2][3] |

| Molecular Weight | 161.20 g/mol | [1][2] |

| CAS Number | 34900-01-1, 14189-82-3 | [4] |

| Appearance | Yellow to very dark brown solid | [5] |

| Boiling Point | 144-145 °C at 0.8 Torr | [6] |

| Melting Point | 166 °C (with decomposition) | [6] |

| Refractive Index | 1.575 | [2] |

| Physical Form | Solid |

Spectral Data

While specific spectra are not widely published, the structural features of E-3-(methylphenylamino)-2-propenal allow for the prediction of its spectral characteristics. PubChem has indexed the existence of 13C NMR, FTIR, and Raman spectra for this compound.[4]

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aldehydic proton, the vinylic protons, the N-methyl protons, and the aromatic protons of the phenyl group.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon of the aldehyde, the carbons of the double bond, the N-methyl carbon, and the carbons of the benzene ring.[4]

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the C=O stretching of the conjugated aldehyde, typically in the region of 1650-1680 cm⁻¹. Other significant peaks will correspond to C=C stretching, C-N stretching, and C-H bonds of the aromatic and aliphatic groups.[4]

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (161.20 g/mol ).

Experimental Protocols: Synthesis of E-3-(Methylphenylamino)-2-propenal

Two primary methods for the synthesis of E-3-(methylphenylamino)-2-propenal are detailed in the patent literature.

Method 1: Synthesis from Tetramethoxypropane and N-Methylaniline

This method, described in patent CN106431942A, offers a cost-effective and environmentally conscious approach by avoiding expensive and hazardous reagents.[7]

Materials:

-

1,1,3,3-Tetramethoxypropane

-

N-methylaniline

-

Diluted hydrochloric acid (20%)

-

Toluene

-

Caustic soda solution (20%)

-

Saturated salt solution

Procedure:

-

Charge a reaction flask with 1,1,3,3-tetramethoxypropane and N-methylaniline and stir for 10 minutes.[7]

-

Slowly add diluted hydrochloric acid, maintaining the temperature below 30 °C.[7]

-

After the addition is complete, continue stirring at 24-26 °C for 2.5 hours.[7]

-

Add toluene to the reaction mixture.[7]

-

Carefully add caustic soda solution dropwise, keeping the temperature below 30 °C, to adjust the pH of the aqueous layer to 6-7.[7]

-

Allow the layers to separate and extract the aqueous layer with toluene.[7]

-

Combine the organic layers and wash three times with a saturated salt solution.[7]

-

Separate the organic layer and recover the solvent under reduced pressure.[7]

-

Collect the product by distillation at 60-70 °C under a pressure of 40 mmHg.[7]

Method 2: Vilsmeier-Haack Type Reaction

This synthesis, outlined in patent EP1477474A1, involves the reaction of an N-methylformanilide with an alkyl vinyl ether in the presence of a halogenating agent.[8]

Materials:

-

N-methylformanilide

-

Butyl vinyl ether

-

Bis-trichloromethylcarbonate (triphosgene)

-

Acetonitrile

-

Phosphorus oxychloride

-

Toluene

-

Isopropanol

-

Sodium hydroxide solution

Procedure:

-

In a reaction vessel, dissolve N-methylformanilide and butyl vinyl ether in acetonitrile.[8]

-

Cool the solution to 5 °C and add a solution of bis-trichloromethylcarbonate in acetonitrile dropwise over 80 minutes.[8]

-

Maintain the reaction mixture at 5 °C overnight with stirring.[8]

-

Add phosphorus oxychloride dropwise over 30 minutes.[8]

-

The crude product can be further purified by workup with toluene and water, followed by crystallization from isopropanol.[9]

Visualized Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of E-3-(methylphenylamino)-2-propenal based on the methods described.

Caption: Generalized workflows for the synthesis of E-3-(methylphenylamino)-2-propenal.

Biological Activity and Signaling Pathways

Currently, there is no specific information in the scientific literature detailing the biological activity or associated signaling pathways for E-3-(methylphenylamino)-2-propenal itself. Its primary utility appears to be as an intermediate in organic synthesis.[1] Broader classes of related compounds, such as some aniline and propenal derivatives, have been investigated for various biological activities, but direct extrapolation to this specific molecule is not appropriate without dedicated studies.

Safety and Handling

E-3-(Methylphenylamino)-2-propenal is associated with several hazard classifications. The following information is based on available safety data sheets.

Hazard Statements:

-

H302: Harmful if swallowed.[10]

-

H315: Causes skin irritation.[10]

-

H319: Causes serious eye irritation.[10]

-

H335: May cause respiratory irritation.[10]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[10]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[10]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[10]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[10]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10]

It is recommended to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and safety glasses.[11] Store in an inert atmosphere at 2-8°C.

Logical Relationship Diagram for Safety Precautions

The following diagram outlines the logical flow of safety precautions when handling E-3-(methylphenylamino)-2-propenal.

Caption: Key safety precautions for handling E-3-(methylphenylamino)-2-propenal.

References

- 1. scbt.com [scbt.com]

- 2. 3-(N-Phenyl-N-methyl)aminoacrolein | 14189-82-3 [chemnet.com]

- 3. scbt.com [scbt.com]

- 4. (2E)-3-(Methylphenylamino)-2-propenal | C10H11NO | CID 11194497 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. echemi.com [echemi.com]

- 7. CN106431942A - Preparation method of 3-(N-methyl-N-phenyl)aminoacrolein - Google Patents [patents.google.com]

- 8. EP1477474A1 - Process for the synthesis of N-methyl-N-phenylaminoacrolein - Google Patents [patents.google.com]

- 9. data.epo.org [data.epo.org]

- 10. 14189-82-3|3-(Methyl(phenyl)amino)acrylaldehyde|BLD Pharm [bldpharm.com]

- 11. international.brand.akzonobel.com [international.brand.akzonobel.com]

An In-depth Technical Guide to the Synthesis of E-3-(Methylphenylamino)-2-propenal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of E-3-(methylphenylamino)-2-propenal, a valuable chemical intermediate in the pharmaceutical and chemical industries.[1][2][] This document details various synthetic routes, complete with experimental protocols and quantitative data. Furthermore, it includes visualizations of reaction mechanisms and experimental workflows to facilitate a deeper understanding of the chemical processes involved.

Introduction

E-3-(Methylphenylamino)-2-propenal, also known as (E)-3-(N-methylanilino)prop-2-enal, is an organic compound with the chemical formula C₁₀H₁₁NO.[4] Its structure features a propenal backbone substituted with a methylphenylamino group at the β-position. This arrangement of functional groups makes it a versatile precursor for the synthesis of more complex molecules, including various heterocyclic compounds. While this molecule is primarily utilized as a synthetic intermediate, related acrolein derivatives have been investigated for their potential biological activities, such as anticancer properties.[5]

Compound Properties:

| Property | Value |

| Molecular Formula | C₁₀H₁₁NO |

| Molecular Weight | 161.20 g/mol |

| IUPAC Name | (E)-3-(N-methylanilino)prop-2-enal |

| CAS Number | 34900-01-1 |

Synthetic Routes and Methodologies

Several synthetic strategies have been developed for the preparation of E-3-(methylphenylamino)-2-propenal. The most prominent methods include the Vilsmeier-Haack reaction, a vinyl ether-based synthesis, and an oxidative coupling of propargyl alcohol with N-methylaniline.

Vilsmeier-Haack Type Synthesis

The Vilsmeier-Haack reaction is a classical and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[6] In the context of E-3-(methylphenylamino)-2-propenal synthesis, a variation of this reaction is employed where a Vilsmeier reagent, generated in situ from a formamide and a halogenating agent, reacts with a suitable three-carbon synthon.

A common approach involves the reaction of N-methylformanilide with an alkyl vinyl ether in the presence of an activating agent like phosphorus oxychloride (POCl₃) or triphosgene (bis(trichloromethyl)carbonate).[7]

Reaction Mechanism:

The reaction proceeds through the formation of a Vilsmeier reagent from N-methylformanilide and the activating agent. This electrophilic species then reacts with the electron-rich double bond of the vinyl ether. Subsequent elimination and hydrolysis yield the final propenal product.

References

- 1. Pharma Noble Chem Ltd: Pharma API Intermediates | Pharma Noble Chem Ltd [pharmanoble.com]

- 2. Several Important Pharmaceutical Intermediates - Zhuhai Gene-Biocon Biological Technology Co., Ltd. [g-biotec.com]

- 4. (2E)-3-(Methylphenylamino)-2-propenal | C10H11NO | CID 11194497 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. spectrabase.com [spectrabase.com]

- 7. rsc.org [rsc.org]

E-3-(METHYL PHENYL AMINO)-2-PROPENAL IUPAC name and structure

A-Technical-Guide-to-(E)-3-(Methyl(phenyl)amino)prop-2-enal

For Researchers, Scientists, and Drug Development Professionals

Core Identity and Structure

(E)-3-(Methyl(phenyl)amino)prop-2-enal , a member of the enaminone class of compounds, possesses a unique structural framework that makes it a valuable intermediate in organic synthesis. Its IUPAC name is (E)-3-(N-methylanilino)prop-2-enal [1]. The defining features of this molecule are an aldehyde functional group in conjugation with an enamine system, where the nitrogen atom is substituted with both a methyl and a phenyl group. The '(E)' designation specifies the stereochemistry of the carbon-carbon double bond, indicating that the higher priority substituents on each carbon are on opposite sides.

Key Identifiers:

-

Molecular Weight: 161.20 g/mol [1]

-

Synonyms: 3-(Methyl(phenyl)amino)acrylaldehyde, 3-(N-Phenyl-N-methyl)aminoacrolein, trans-3-(N-Methylanilino)acrolein[1][2]

Chemical Structure:

(E)-3-(Methyl(phenyl)amino)prop-2-enal

Physicochemical Properties

A summary of the key physicochemical properties is provided below, offering a quick reference for experimental planning and execution.

| Property | Value | Source(s) |

| Appearance | Pale Brown to Brown Solid | [3] |

| Melting Point | 166 °C (decomposes) | [2][3] |

| Boiling Point | 144-145 °C at 0.8 Torr | [2][3] |

| Density | 1.064 ± 0.06 g/cm³ (Predicted) | [3] |

| Solubility | Chloroform (Slightly), Ethyl Acetate (Very Slightly) | [3] |

| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C. Air sensitive. | [3] |

Experimental Protocols: Synthesis

While specific high-yield, detailed protocols for (E)-3-(Methyl(phenyl)amino)prop-2-enal are not extensively published in peer-reviewed journals, its synthesis can be inferred from general methods for producing 3-aminopropenals. A common route involves the reaction of a suitable amine with a propargyl aldehyde or its equivalent.

General Synthesis Workflow:

The synthesis of related 3-aminopropanals and their derivatives often involves multi-step processes. For instance, the synthesis of 3-aminopropanal diethylacetal can be achieved via a Gabriel synthesis, starting from the corresponding alkyl halide. This involves the reaction with potassium phthalimide followed by hydrazinolysis to release the free amine. Another method involves the formation of an alkyl azide followed by catalytic hydrogenation.

A plausible synthetic route for (E)-3-(Methyl(phenyl)amino)prop-2-enal could involve the condensation of N-methylaniline with malondialdehyde or a malondialdehyde equivalent.

Illustrative Synthesis Pathway:

References

Technical Guide: E-3-(METHYL PHENYL AMINO)-2-PROPENAL

For Researchers, Scientists, and Drug Development Professionals

Introduction

E-3-(METHYL PHENYL AMINO)-2-PROPENAL, with the CAS Number 34900-01-1 , is an organic compound that belongs to the class of enaminones.[1][2] Its structure, featuring a propenal backbone with a methyl phenyl amino group, makes it a subject of interest in synthetic chemistry and potentially as an intermediate in the development of more complex molecules. This guide provides a summary of the available technical data for this compound.

Chemical and Physical Properties

The following table summarizes the key chemical and physical properties of this compound.

| Property | Value | Source |

| CAS Number | 34900-01-1 | [1][2][3] |

| Molecular Formula | C₁₀H₁₁NO | [2][3][4] |

| Molecular Weight | 161.20 g/mol | [1][2][3] |

| IUPAC Name | (E)-3-(N-methylanilino)prop-2-enal | [2][3] |

| Synonyms | trans 3-(N-Methylanilino)acrolein, (E)-3-(methyl(phenyl)amino)acrylaldehyde | [2][3][4] |

| Melting Point | 40-43 °C | [2] |

| Boiling Point | 255.6 °C at 760 mmHg | [2] |

| Density | 1.064 g/cm³ | [2] |

| Flash Point | 92.1 °C | [2] |

| InChI Key | YLMOTKLYENPQLK-VMPITWQZSA-N | [1][2][4] |

| Canonical SMILES | CN(C=CC=O)C1=CC=CC=C1 | [2] |

Quantitative Data

Publicly available quantitative data on the biological activity of this compound is limited. The following table includes available toxicological data.

| Data Point | Value | Species | Test Guideline | Source |

| Acute Oral Toxicity (LD50) | > 300 - < 2,000 mg/kg | Rat | OECD Guideline 423 | [5] |

| Acute Inhalation Toxicity (LC50) | 2.002 mg/l (4 h) | Rat | OECD Guideline 403 | [5] |

| Acute Dermal Toxicity (LD50) | > 5,000 mg/kg | Rat | OECD Guideline 402 | [5] |

Assessment of Acute Toxicity: The compound is considered to have moderate toxicity after single ingestion and short-term inhalation, and it is virtually nontoxic after a single skin contact.[5]

Mutagenicity and Carcinogenicity: Mutagenicity tests have indicated no genotoxic potential.[5] Animal studies on individual components have not shown any indication of a carcinogenic effect.[5]

Experimental Protocols

Detailed experimental protocols for the synthesis or biological evaluation of this compound are not extensively documented in publicly accessible literature. However, a general synthetic approach for similar enal compounds can be inferred.

General Synthesis Approach:

The synthesis of substituted propenals often involves the condensation of an appropriate amine with a suitable carbonyl compound. For this compound, a plausible synthetic route would involve the reaction of N-methylaniline with a three-carbon aldehyde synthon, such as malondialdehyde or a protected equivalent, under conditions that favor the formation of the E-isomer.

General Workflow for Characterization and Evaluation:

The following diagram illustrates a general workflow for the synthesis, purification, and initial biological screening of a compound like this compound.

Signaling Pathways

There is no direct evidence in the reviewed literature linking this compound to specific signaling pathways. Compounds with an α,β-unsaturated aldehyde moiety can exhibit reactivity towards nucleophiles, such as cysteine residues in proteins, which could potentially modulate various biological pathways.[6] However, without specific experimental data, any discussion of its interaction with signaling pathways, such as the NF-κB pathway (a common target for anti-inflammatory compounds), would be speculative.

Conclusion

This compound is a well-characterized small molecule with defined physical and chemical properties. While some toxicological data is available, there is a notable lack of in-depth research into its biological activities and potential applications in drug development. Further investigation is required to elucidate its mechanism of action, identify potential biological targets, and explore its therapeutic potential. The general workflows provided in this guide can serve as a foundation for such future research endeavors.

References

- 1. This compound | 34900-01-1 | Benchchem [benchchem.com]

- 2. Page loading... [guidechem.com]

- 3. (2E)-3-(Methylphenylamino)-2-propenal | C10H11NO | CID 11194497 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Propenal, 3-(methylphenylamino)- | CymitQuimica [cymitquimica.com]

- 5. download.basf.com [download.basf.com]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide on E-3-(METHYL PHENYL AMINO)-2-PROPENAL

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental physicochemical properties of E-3-(METHYL PHENYL AMINO)-2-PROPENAL. The information is curated for professionals in research and drug development who require precise data for this specific chemical entity.

Quantitative Data Summary

The core physicochemical properties of this compound are summarized in the table below. This data is essential for experimental design, analytical method development, and computational modeling.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₁NO | [1][2][3] |

| Molecular Weight | 161.20 g/mol | [1][2] |

| Alternate Molecular Weight | 161.2 g/mol | [1] |

| IUPAC Name | (E)-3-(N-methylanilino)prop-2-enal | [2] |

| CAS Number | 34900-01-1, 14189-82-3 | [2][3][4] |

Structural Information and Logical Relationships

The chemical structure of this compound can be deconstructed to understand the origin of its nomenclature. The following diagram illustrates the logical relationship between the compound's name and its constituent functional groups.

Experimental Protocols

For characterization, standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy would be employed to confirm the structure and purity of the compound. High-Performance Liquid Chromatography (HPLC) would be a suitable method for purity assessment and quantification. The development of a specific experimental protocol would necessitate laboratory-based optimization of reaction conditions, purification methods, and analytical parameters.

References

physical and chemical properties of E-3-(METHYL PHENYL AMINO)-2-PROPENAL

For Researchers, Scientists, and Drug Development Professionals

Introduction

E-3-(Methylphenylamino)-2-propenal, also known as (E)-3-(N-methylanilino)prop-2-enal, is an organic compound with the chemical formula C₁₀H₁₁NO. It belongs to the class of enaminones, which are characterized by a conjugated system of an amine, a carbon-carbon double bond, and a carbonyl group. This structural motif makes it a versatile intermediate in organic synthesis. This technical guide provides a comprehensive overview of the known physical and chemical properties, synthesis protocols, and potential applications of E-3-(Methylphenylamino)-2-propenal, based on publicly available data.

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of E-3-(Methylphenylamino)-2-propenal

| Property | Value | Source |

| IUPAC Name | (E)-3-(N-methylanilino)prop-2-enal | [2] |

| Synonyms | (2E)-3-(Methylphenylamino)-2-propenal, 3-(Methyl(phenyl)amino)acrylaldehyde, 3-(N-Phenyl-N-methyl)aminoacrolein, trans-3-(N-Methylanilino)acrolein | [2] |

| CAS Numbers | 34900-01-1, 14189-82-3 | [2] |

| Molecular Formula | C₁₀H₁₁NO | [2] |

| Molecular Weight | 161.20 g/mol | [2] |

| Appearance | Solid | [1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Spectral Data

While public databases indicate the availability of spectral data for E-3-(Methylphenylamino)-2-propenal, the actual spectra (e.g., peak lists, images) are not publicly accessible.[2] Spectroscopic analysis is crucial for the structural elucidation and purity assessment of the compound. A general workflow for the spectroscopic characterization of a synthesized organic compound is depicted below.

(CH₃O)₂CHCH₂CH(OCH₃)₂ + C₆H₅NH(CH₃) --[HCl, H₂O]--> (E)-C₆H₅N(CH₃)CH=CHCHO

C₆H₅NH(CH₃) + HC≡CCH₂OH --[Oxidizing Agent]--> (E)-C₆H₅N(CH₃)CH=CHCHO

Biological Activity and Applications

Specific studies on the biological activity or direct involvement in signaling pathways of E-3-(methylphenylamino)-2-propenal are limited in publicly available literature. Its primary role appears to be that of a chemical intermediate.

Derivatives of 3-aminoacrolein have been investigated for a range of biological activities, including antimicrobial and antifungal properties. These compounds serve as versatile building blocks for the synthesis of various heterocyclic compounds, some of which exhibit significant pharmacological effects.

The structural motif of E-3-(methylphenylamino)-2-propenal makes it a valuable precursor for the synthesis of more complex molecules, including pharmaceuticals and functional materials. For instance, it can be used in the synthesis of certain dyes and other specialty chemicals. The logical relationship of its role as an intermediate is depicted below.

Conclusion

E-3-(Methylphenylamino)-2-propenal is a valuable chemical intermediate with well-defined synthetic routes. While comprehensive data on its physical properties and specific biological activities are not fully available in the public domain, its structural features suggest significant potential for use in the synthesis of a wide range of functional molecules. Further research into its properties and applications is warranted to fully explore its potential in drug development and materials science.

Disclaimer: This document is intended for informational purposes for a technical audience. The provided experimental protocols should be carried out by trained professionals in a suitably equipped laboratory, with all appropriate safety precautions.

References

E-3-(Methylphenylamino)-2-propenal: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

E-3-(Methylphenylamino)-2-propenal, also known as (E)-3-(N-methylanilino)prop-2-enal, is an organic compound with the chemical formula C₁₀H₁₁NO.[1][2] As an α,β-unsaturated aldehyde containing a tertiary amine, its chemical properties are of interest to researchers in various fields, including organic synthesis and medicinal chemistry. Understanding the solubility and stability of this compound is crucial for its effective handling, storage, and application in experimental and developmental settings.

This technical guide provides a summary of the available information on the solubility and stability of E-3-(methylphenylamino)-2-propenal. Due to a lack of extensive published experimental data for this specific molecule, this document also furnishes detailed, standardized experimental protocols for researchers to determine these properties.

Compound Profile

| Property | Value | Source |

| IUPAC Name | (E)-3-(N-methylanilino)prop-2-enal | [1] |

| Molecular Formula | C₁₀H₁₁NO | [1][2] |

| Molecular Weight | 161.20 g/mol | [1] |

| Physical Form | Solid | [2] |

Solubility Profile

There is limited publicly available quantitative data on the solubility of E-3-(methylphenylamino)-2-propenal in various solvents. However, based on its chemical structure, a qualitative assessment can be made. The presence of a polar aldehyde group and a tertiary amine suggests potential solubility in polar organic solvents, while the phenyl group indicates some solubility in nonpolar organic solvents. Its solubility in water is expected to be low.

To obtain precise solubility data, the following experimental protocol is recommended.

Experimental Protocol: Determination of Solubility

This protocol outlines a general method for determining the solubility of a solid compound in various solvents at different temperatures.

1. Materials and Equipment:

-

E-3-(methylphenylamino)-2-propenal

-

A selection of analytical grade solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Calibrated flasks and pipettes

2. Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of E-3-(methylphenylamino)-2-propenal to a known volume of the selected solvent in a sealed vial.

-

Equilibrate the vials at a constant temperature (e.g., 25 °C) in a shaker or water bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow for the sedimentation of undissolved solid.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed/cooled pipette to avoid temperature-induced precipitation.

-

Filter the sample through a suitable syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of the dissolved compound.

-

A standard calibration curve should be prepared using known concentrations of E-3-(methylphenylamino)-2-propenal.

-

-

Data Reporting:

-

Express the solubility in terms of mass per unit volume (e.g., mg/mL) or molarity (mol/L).

-

Repeat the experiment at different temperatures to determine the temperature dependency of solubility.

-

The following table can be used to record the experimental results:

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Water | 25 | ||

| Ethanol | 25 | ||

| Methanol | 25 | ||

| Acetone | 25 | ||

| Dichloromethane | 25 | ||

| Hexane | 25 |

Stability Profile

The stability of E-3-(methylphenylamino)-2-propenal is a critical parameter for its storage and handling. As an α,β-unsaturated aldehyde, it may be susceptible to degradation via several pathways, including polymerization, oxidation, and hydrolysis, particularly under exposure to light, heat, or extreme pH conditions.

Experimental Protocol: Stability Assessment (Forced Degradation Study)

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a compound.

1. Materials and Equipment:

-

E-3-(methylphenylamino)-2-propenal

-

Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions (e.g., 0.1 M, 1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

-

pH meter

-

Photostability chamber

-

Oven

2. Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).

-

Acidic and Basic Hydrolysis:

-

To separate aliquots of the stock solution, add an equal volume of HCl or NaOH solution.

-

Keep the solutions at a controlled temperature (e.g., 60°C) and monitor for degradation over time (e.g., at 2, 6, 24, and 48 hours).

-

At each time point, withdraw a sample, neutralize it, and dilute it for HPLC analysis.

-

-

Oxidative Degradation:

-

Treat the stock solution with H₂O₂ and store it at room temperature, protected from light.

-

Monitor for degradation at various time points.

-

-

Thermal Degradation:

-

Expose a solid sample of the compound to dry heat (e.g., 80°C) in an oven.

-

Analyze the sample at different time intervals.

-

-

Photostability:

-

Expose a solution of the compound to light in a photostability chamber according to ICH guidelines.

-

A control sample should be kept in the dark.

-

Analyze both samples after the exposure period.

-

-

Analysis:

-

Analyze all samples by a stability-indicating HPLC method capable of separating the parent compound from its degradation products.

-

Determine the percentage of degradation for each condition.

-

The results can be summarized in the following table:

| Stress Condition | Duration | Temperature | % Degradation | Major Degradation Products |

| 0.1 M HCl | 48 h | 60°C | ||

| 0.1 M NaOH | 48 h | 60°C | ||

| 3% H₂O₂ | 24 h | RT | ||

| Dry Heat | 48 h | 80°C | ||

| Photostability | (ICH Guideline) | (ICH Guideline) |

Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for determining compound solubility.

Factors Affecting Compound Stability

Caption: Key factors influencing compound stability.

References

An In-Depth Technical Guide to the Applications of E-3-(Methylphenylamino)-2-propenal in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

E-3-(Methylphenylamino)-2-propenal, a versatile bifunctional molecule, holds significant potential as a building block in modern organic synthesis. This technical guide explores its core applications, focusing on its utility in the construction of diverse and medicinally relevant heterocyclic scaffolds. Through a comprehensive review of analogous reactions and established synthetic principles, this document provides a framework for leveraging this reagent in the synthesis of pyridines, pyrimidines, and quinolines. Detailed experimental methodologies for key transformations, quantitative data from representative examples, and mechanistic insights are presented to facilitate its practical application in research and drug development.

Introduction: Chemical Profile and Reactivity

E-3-(Methylphenylamino)-2-propenal, also known as 3-(N-methylanilino)acrolein, is an enaminone derivative featuring a conjugated system that incorporates an aldehyde and an enamine functionality. This unique structural arrangement imparts a rich and versatile reactivity profile, making it a valuable precursor for a variety of organic transformations.

Chemical Structure and Properties:

| Property | Value |

| IUPAC Name | (2E)-3-(methyl(phenyl)amino)prop-2-enal |

| Molecular Formula | C₁₀H₁₁NO |

| Molecular Weight | 161.20 g/mol |

| CAS Number | 14189-82-3 |

| Appearance | Pale Brown to Brown Solid |

| Solubility | Slightly soluble in chloroform and ethyl acetate |

The reactivity of E-3-(methylphenylamino)-2-propenal is characterized by the electrophilic nature of the aldehyde carbon and the C-2 position of the propenal backbone, and the nucleophilic character of the enamine nitrogen and the C-3 position. This dual reactivity allows it to participate in a range of reactions, including condensations, cycloadditions, and multicomponent reactions.

Synthesis of E-3-(Methylphenylamino)-2-propenal

The primary method for the synthesis of 3-aminoacrolein derivatives like E-3-(methylphenylamino)-2-propenal is the Vilsmeier-Haack reaction. This reaction introduces a formyl group onto an electron-rich substrate. In this case, N-methylaniline serves as the substrate.

Reaction Scheme:

Experimental Protocol (General Procedure for Vilsmeier-Haack Formylation):

-

In a three-necked round-bottom flask equipped with a stirrer, dropping funnel, and a reflux condenser, place dimethylformamide (DMF).

-

Cool the flask in an ice bath and add phosphorus oxychloride (POCl₃) dropwise with stirring to form the Vilsmeier reagent.

-

After the initial exothermic reaction subsides, add N-methylaniline dropwise to the cooled mixture.

-

Heat the reaction mixture on a steam bath for several hours.

-

After cooling, pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of a weak base (e.g., sodium acetate) to a pH of 6-8.

-

The product, E-3-(methylphenylamino)-2-propenal, will precipitate and can be collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent may be necessary for further purification.

Applications in Heterocyclic Synthesis

The bifunctional nature of E-3-(methylphenylamino)-2-propenal makes it an ideal substrate for the synthesis of a variety of heterocyclic systems, which are of great interest to drug development professionals due to their prevalence in biologically active molecules.

Synthesis of Pyridines

Substituted pyridines are a cornerstone of many pharmaceuticals. E-3-(methylphenylamino)-2-propenal can serve as a three-carbon synthon in the construction of the pyridine ring, typically through reactions with active methylene compounds.

Reaction Scheme (Representative):

Experimental Protocol (Synthesis of 2-Amino-4,6-diaryl-nicotinonitriles - A Representative Example):

This protocol is adapted from the general synthesis of nicotinonitriles from chalcones, which are structurally related to the propenal.

-

A mixture of a chalcone analog (1 mmol), malononitrile (1 mmol), and ammonium acetate (3 equiv.) is refluxed overnight in absolute ethanol.

-

After cooling, the precipitate is filtered, washed with cold ethanol, and dried to afford the 2-amino-nicotinonitrile derivative.[1]

Quantitative Data (Representative Yields for Analogous Reactions):

| Reactants | Product | Yield | Reference |

| Chalcone, Malononitrile, Ammonium Acetate | 2-Amino-4,6-diphenylnicotinonitrile | 72.5% | [1] |

Synthesis of Pyrimidines

Pyrimidines are another class of heterocycles with a broad spectrum of biological activities, including anticancer and antimicrobial properties. E-3-(methylphenylamino)-2-propenal can react with N-C-N synthons like urea, thiourea, or guanidine to form the pyrimidine core.

Reaction Scheme (Representative):

Experimental Protocol (General Procedure for Cyclocondensation with Guanidine):

-

E-3-(methylphenylamino)-2-propenal (1.0 equiv) is heated with guanidine nitrate (1.0 equiv) in the presence of a base such as sodium carbonate (2.0 equiv) in a suitable solvent like acetonitrile.[2]

-

Alternatively, the reaction can be carried out in a superbasic medium like KOH/DMSO at elevated temperatures.[2]

-

The reaction mixture is worked up by pouring into water and extracting with an organic solvent. The product is then purified by chromatography or recrystallization.

Quantitative Data (Representative Yields for Analogous Reactions):

| Reactants | Product | Yield | Reference |

| 2-Acylethynylpyrroles, Guanidine Nitrate | Pyrrole–aminopyrimidine ensembles | up to 91% | [2] |

Synthesis of Quinolines

Quinolines are a prominent scaffold in medicinal chemistry, with applications as antimalarial, antibacterial, and anticancer agents. The Friedländer annulation is a classic method for quinoline synthesis, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. While E-3-(methylphenylamino)-2-propenal is not a 2-aminoaryl aldehyde itself, it can be envisioned as a precursor in multicomponent reactions leading to quinoline structures.

Logical Relationship for Potential Quinoline Synthesis:

Experimental Protocol (General Friedländer Annulation):

-

A mixture of a 2-aminoaryl aldehyde or ketone and a compound with an α-methylene group is heated, often in the presence of an acid or base catalyst.[3]

-

Typical catalysts include piperidine, sodium ethoxide, or Lewis acids. The reaction can also be performed at high temperatures without a catalyst.[3]

-

The reaction is typically worked up by neutralization and extraction, followed by purification of the resulting quinoline.

Relevance to Drug Development

The heterocyclic scaffolds synthesized from E-3-(methylphenylamino)-2-propenal are of high interest to drug development professionals.

-

Pyridines: The pyridine nucleus is present in numerous FDA-approved drugs with a wide range of therapeutic applications.

-

Pyrimidines: Pyrimidine derivatives are known to exhibit a broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties.[4][5][6][7] For instance, certain pyrimidine derivatives have shown potent in vitro antitumor activities against various human tumor cell lines.[4][6]

-

Quinolines: The quinoline core is a well-established pharmacophore, most famously represented by the antimalarial drug chloroquine. Modern quinoline derivatives are being investigated for a variety of therapeutic indications.[8][9][10][11]

The ability to rapidly generate libraries of these heterocyclic compounds from a versatile starting material like E-3-(methylphenylamino)-2-propenal is a valuable tool in medicinal chemistry for structure-activity relationship (SAR) studies.

Conclusion

E-3-(Methylphenylamino)-2-propenal is a versatile and reactive building block with significant potential in organic synthesis, particularly for the construction of medicinally relevant heterocycles. Its bifunctional nature allows for its participation in a variety of cyclization and condensation reactions to furnish substituted pyridines, pyrimidines, and potentially quinolines. While specific, detailed protocols for this exact reagent are not extensively documented in readily available literature, the established reactivity of analogous enaminones provides a strong foundation for its application. This guide serves as a technical resource for researchers and drug development professionals to explore the synthetic utility of E-3-(methylphenylamino)-2-propenal in the discovery of novel chemical entities. Further research into the specific reaction conditions and substrate scope for this particular reagent is warranted to fully unlock its synthetic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. Pyrrole–Aminopyrimidine Ensembles: Cycloaddition of Guanidine to Acylethynylpyrroles | MDPI [mdpi.com]

- 3. Synthesis of imine-pyrazolopyrimidinones and their mechanistic interventions on anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anticancer activities of some newly synthesized pyrazole and pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ijrpr.com [ijrpr.com]

- 8. researchgate.net [researchgate.net]

- 9. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 11. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling E-3-(Methyl Phenyl Amino)-2-Propenal: A Technical Guide for Researchers

An In-depth Exploration of the Synthesis, Properties, and Potential Therapeutic Applications of a Versatile Enaminone

Abstract

E-3-(Methyl Phenyl Amino)-2-Propenal, a notable member of the enaminone class of compounds, has garnered interest within the scientific community for its versatile chemical reactivity and potential applications in organic synthesis and drug discovery. This technical guide provides a comprehensive overview of its discovery and history, detailed physicochemical properties, experimental protocols for its synthesis, and an exploration of its known and potential biological activities. The document aims to serve as a foundational resource for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound, also known by its IUPAC name (2E)-3-(methyl(phenyl)amino)prop-2-enal, is an organic compound featuring a conjugated system comprising an amino group and a carbonyl group linked by a carbon-carbon double bond. This structural motif, characteristic of enaminones, imparts a unique electronic and reactive profile, making it a valuable synthon for the construction of more complex molecules, including various heterocyclic systems of medicinal importance.

Discovery and History

The precise historical account of the first synthesis of this compound is not extensively documented in readily available literature. However, the development of synthetic methodologies for enaminones, in general, provides a context for its discovery. The Vilsmeier-Haack reaction, a well-established method for the formylation of activated aromatic and aliphatic compounds, has been a key approach for the synthesis of related 3-amino-2-propenal derivatives.

Early synthetic routes to compounds of this class were often multi-step processes and could be costly. A significant advancement in the synthesis of 3-(N-methyl-N-phenyl)aminoacrolein, an alternative name for the title compound, is detailed in a Chinese patent (CN106431942A). This method describes a more cost-effective and environmentally friendly process, avoiding the use of expensive and hazardous reagents common in earlier syntheses.[1] The patent highlights a reaction between tetramethoxypropane and N-methylaniline in the presence of diluted hydrochloric acid, followed by neutralization and extraction.[1] This suggests a continuous effort to refine and improve the accessibility of this important synthetic intermediate.

The broader class of enaminones has been recognized for its therapeutic potential for several decades. Research has demonstrated a wide range of biological activities, including anticonvulsant, anti-inflammatory, antitumor, and antimicrobial effects, underscoring the importance of developing efficient synthetic routes to novel enaminone derivatives like this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₁₀H₁₁NO |

| Molecular Weight | 161.20 g/mol |

| CAS Number | 34900-01-1, 14189-82-3 |

| Appearance | Yellow to very dark brown solid |

| Melting Point | 40-43 °C |

| Boiling Point | 255.6 °C at 760 mmHg |

| Density | 1.064 g/cm³ |

| Solubility | Slightly soluble in Chloroform, Very slightly soluble in Ethyl Acetate |

Note: Data compiled from various chemical supplier databases.

Experimental Protocols

Synthesis of this compound

Method 1: From Tetramethoxypropane and N-methylaniline[1]

This method, adapted from patent CN106431942A, offers a practical laboratory-scale synthesis.

Materials:

-

Tetramethoxypropane

-

N-methylaniline

-

Diluted Hydrochloric Acid

-

Toluene

-

Caustic Soda Solution (e.g., Sodium Hydroxide solution)

-

Saturated Salt Solution (e.g., brine)

Procedure:

-

In a reaction flask, combine tetramethoxypropane and N-methylaniline. Stir the mixture for 10 minutes.

-

Slowly add diluted hydrochloric acid dropwise to the reaction mixture.

-

After the addition is complete, continue stirring at a temperature of 24-26 °C for 2.5 hours.

-

Add toluene to the reaction mixture.

-

Carefully add caustic soda solution dropwise at a temperature below 30 °C to adjust the pH to 6-7.

-

Allow the mixture to stand and separate into layers.

-

Extract the aqueous layer with toluene.

-

Combine the organic layers and wash three times with a saturated salt solution.

-

Separate the organic layer and remove the solvent under reduced pressure.

-

Collect the distillate at 60-70 °C under a vacuum of 40 mmHg to obtain the final product.

Method 2: Vilsmeier-Haack Approach (General)

While a specific protocol for the title compound is not detailed, a general Vilsmeier-Haack reaction can be adapted. This typically involves the reaction of an active methylene compound with a Vilsmeier reagent, which is formed from a substituted formamide (like N-methylformanilide) and a halogenating agent (like phosphorus oxychloride).

Caption: Generalized Vilsmeier-Haack reaction pathway for the synthesis of 3-amino-2-propenals.

Spectroscopic Data

-

¹H NMR: Signals corresponding to the aldehydic proton, vinylic protons, N-methyl protons, and aromatic protons of the phenyl group are expected. The coupling constants between the vinylic protons would confirm the E-configuration.

-

¹³C NMR: Resonances for the carbonyl carbon, vinylic carbons, N-methyl carbon, and aromatic carbons would be observed.

-

IR Spectroscopy: Characteristic absorption bands for the C=O (aldehyde), C=C (alkene), and C-N stretching vibrations are anticipated.

-

Mass Spectrometry: The molecular ion peak corresponding to its molecular weight (161.20 g/mol ) would be a key feature.

Potential Applications in Drug Development

The enaminone scaffold is a recognized pharmacophore with a broad spectrum of biological activities. While specific studies on this compound are limited, its structural class suggests potential for development in several therapeutic areas.

As a Synthetic Intermediate

The primary and most established application of this compound is as a versatile intermediate in organic synthesis. Its bifunctional nature allows for a variety of chemical transformations, making it a valuable building block for the synthesis of:

-

Heterocyclic compounds: Pyridines, pyrimidines, pyrazoles, and other nitrogen-containing heterocycles, many of which form the core of approved drugs.

-

Novel drug candidates: Its scaffold can be modified to create libraries of compounds for screening against various biological targets.

Caption: Synthetic utility of this compound in the synthesis of various heterocycles.

Potential Biological Activities

Based on the known pharmacology of the enaminone class, this compound and its derivatives could be investigated for the following activities:

-

Anticonvulsant Activity: Many enaminone derivatives have shown potent anticonvulsant effects in preclinical models.

-

Anti-inflammatory Activity: The enaminone scaffold is present in some non-steroidal anti-inflammatory agents (NSAIDs).

-

Antitumor Activity: Certain enaminones have demonstrated cytotoxicity against various cancer cell lines.

-

Antimicrobial Activity: The structural motif has been explored for the development of new antibacterial and antifungal agents.

Further research, including in vitro and in vivo studies, is necessary to elucidate the specific biological profile of this compound.

Signaling Pathways and Mechanism of Action

The precise mechanism of action for this compound has not been determined. For the broader class of enaminones, their biological effects are often attributed to their ability to interact with various enzymes and receptors. The conjugated system can participate in Michael additions, and the overall electronic properties of the molecule can influence its binding to biological targets.

Future research could explore the interaction of this compound with key signaling pathways implicated in the aforementioned therapeutic areas, such as:

-

GABAergic pathways: For potential anticonvulsant effects.

-

Cyclooxygenase (COX) pathways: For anti-inflammatory activity.

-

Kinase signaling pathways: For potential anticancer effects.

Caption: Potential signaling pathways that could be modulated by this compound.

Conclusion

This compound is a synthetically accessible enaminone with significant potential as a building block in medicinal chemistry. While its own biological activity profile is yet to be fully explored, the well-documented therapeutic potential of the enaminone class provides a strong rationale for further investigation. This technical guide consolidates the current knowledge on this compound and aims to facilitate future research into its synthesis, characterization, and application in the development of novel therapeutic agents.

References

An In-depth Technical Guide on E-3-(Methylphenylamino)-2-propenal

For Researchers, Scientists, and Drug Development Professionals

Abstract

E-3-(Methylphenylamino)-2-propenal, a member of the enaminone class of compounds, holds potential as a versatile chemical intermediate in organic and medicinal chemistry. This technical guide provides a comprehensive review of the available scientific literature on its synthesis, chemical properties, and known biological context. While specific biological activity data for this compound is limited in publicly accessible literature, this document outlines general experimental protocols for its synthesis and potential biological evaluation based on studies of structurally related compounds. The information presented herein is intended to serve as a foundational resource for researchers and professionals in drug discovery and development who are interested in exploring the therapeutic potential of 3-aminopropenal derivatives.

Introduction

E-3-(Methylphenylamino)-2-propenal, also known by its IUPAC name (E)-3-(N-methylanilino)prop-2-enal, is an organic compound with the molecular formula C₁₀H₁₁NO.[1] It belongs to the class of enaminones, which are characterized by an electron-donating amino group conjugated to an electron-withdrawing carbonyl group through a carbon-carbon double bond.[2] This structural arrangement imparts unique reactivity, making enaminones valuable building blocks in the synthesis of various heterocyclic compounds and as scaffolds in the design of new therapeutic agents.[2] Derivatives of 3-aminopropenal have been reported to exhibit a range of biological activities, including anticancer and antimicrobial properties.[2] This compound is primarily utilized as a key intermediate in organic and pharmaceutical synthesis.[3][4]

Chemical and Physical Properties

A summary of the key chemical and physical properties of E-3-(Methylphenylamino)-2-propenal is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₁NO | [1] |

| Molecular Weight | 161.20 g/mol | [1] |

| IUPAC Name | (E)-3-(N-methylanilino)prop-2-enal | [1] |

| CAS Number | 14189-82-3, 34900-01-1 | [1] |

| Appearance | Solid | - |

| Polar Surface Area | 20.3 Ų | [1] |

| XLogP3 | 1.6 | [1] |

Synthesis and Characterization

While several general methods exist for the synthesis of 3-aminopropenal derivatives, a specific preparation method for 3-(N-methyl-N-phenyl)aminoacrolein is detailed in Chinese patent CN106431942A.[3] This method avoids the use of hazardous reagents and proceeds under mild conditions.

Experimental Protocol: Synthesis from Tetramethoxypropane and N-methylaniline[3]

This protocol describes the synthesis of 3-(N-methyl-N-phenyl)aminoacrolein as outlined in patent CN106431942A.

Materials:

-

Tetramethoxypropane

-

N-methylaniline

-

Diluted Hydrochloric Acid

-

Toluene

-

Caustic Soda Solution (Sodium Hydroxide)

-

Saturated Salt Solution (Brine)

Procedure:

-

Charge a reaction flask with tetramethoxypropane and N-methylaniline.

-

Stir the mixture for 10 minutes.

-

Slowly add diluted hydrochloric acid dropwise to the reaction mixture.

-

After the addition is complete, continue stirring for 2.5 hours at a temperature of 24-26 °C.

-

Add toluene to the reaction mixture.

-

Adjust the pH of the mixture to 6-7 by the dropwise addition of a caustic soda solution, maintaining the temperature at or below 30 °C.

-

Allow the mixture to stand and separate into layers.

-

Extract the aqueous layer with toluene.

-

Combine the organic layers and wash three times with a saturated salt solution.

-

Separate the organic layer and remove the solvent by distillation under reduced pressure.

-

Collect the distillate at 60-70 °C under a pressure of 40 mmHg to obtain the final product.

General Workflow for Synthesis of N-Aryl-3-aminopropenals

The synthesis of 3-aminopropenal derivatives can be generally achieved through the condensation of a β-dicarbonyl compound with a primary or secondary amine.[2]

Caption: General synthesis of 3-aminopropenal derivatives.

Biological Activity and Potential Applications

The broader class of enaminones, to which E-3-(methylphenylamino)-2-propenal belongs, has been investigated for various biological activities.

Anticancer Potential

Derivatives of 3-aminopropenal have demonstrated potential anticancer activity against various cancer cell lines.[2] The proposed mechanism of action for some of these compounds involves the inhibition of key signaling pathways that are crucial for cancer cell proliferation and survival.[2]

Antimicrobial Activity

Some 3-aminopropenal derivatives have also exhibited promising activity against a variety of bacterial and fungal pathogens.[2] The mechanism of their antimicrobial action is thought to be related to the disruption of microbial cell membranes or the inhibition of essential microbial enzymes.[2]

Note: A comprehensive search of scientific literature did not yield specific quantitative biological activity data (e.g., IC₅₀, MIC values) for E-3-(methylphenylamino)-2-propenal. Therefore, a data table for its biological activity cannot be provided at this time.

Proposed Experimental Protocols for Biological Evaluation

For researchers interested in investigating the biological properties of E-3-(methylphenylamino)-2-propenal, the following general protocols for cytotoxicity and antimicrobial screening can be adapted.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a general procedure to determine the cytotoxic effects of a compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2]

Materials:

-

Cancer cell lines (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

E-3-(methylphenylamino)-2-propenal (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at an appropriate density and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of E-3-(methylphenylamino)-2-propenal and treat the cells for a specified duration (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC₅₀ value.

Antimicrobial Susceptibility Testing (Broth Microdilution Assay)

This protocol provides a general method to determine the Minimum Inhibitory Concentration (MIC) of a compound against microbial strains.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microplates

-

E-3-(methylphenylamino)-2-propenal (dissolved in a suitable solvent)

-

Standard antimicrobial agents (positive controls)

-

Microplate reader or visual inspection

Procedure:

-

Prepare a standardized inoculum of the microbial strain.

-

Prepare serial twofold dilutions of E-3-(methylphenylamino)-2-propenal in the broth medium in the wells of a 96-well plate.

-

Inoculate each well with the microbial suspension.

-

Include positive (microbe with no compound) and negative (broth only) controls.

-

Incubate the plates at an appropriate temperature and duration for the specific microbe.

-

Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microbe.

Caption: A generalized workflow for the biological evaluation of a novel compound.

Signaling Pathways

Due to the lack of specific biological activity data for E-3-(methylphenylamino)-2-propenal in the current scientific literature, there is no information available on the specific signaling pathways it may modulate. Further research is required to elucidate its mechanism of action and its effects on cellular signaling.

Conclusion and Future Perspectives

E-3-(methylphenylamino)-2-propenal is a readily synthesizable enaminone with potential applications as a chemical intermediate in drug discovery. While the broader class of 3-aminopropenal derivatives has shown promise for anticancer and antimicrobial activities, specific biological data for this particular compound remains elusive in the public domain. The experimental protocols for synthesis and proposed biological evaluation outlined in this guide provide a framework for future research. Elucidating the specific biological targets and mechanisms of action of E-3-(methylphenylamino)-2-propenal through systematic screening and structure-activity relationship studies will be crucial in determining its therapeutic potential.

References

- 1. (2E)-3-(Methylphenylamino)-2-propenal | C10H11NO | CID 11194497 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. CN106431942A - Preparation method of 3-(N-methyl-N-phenyl)aminoacrolein - Google Patents [patents.google.com]

- 4. Cas 14189-82-3,3-(N-Phenyl-N-methyl)aminoacrolein | lookchem [lookchem.com]

Methodological & Application

Synthesis of E-3-(Methylphenylamino)-2-propenal: A Detailed Protocol for Researchers

Abstract

This document provides a comprehensive guide for the synthesis of E-3-(methylphenylamino)-2-propenal, a valuable intermediate in organic synthesis. Detailed experimental protocols, derived from established literature, are presented to ensure reproducibility. Key quantitative data, including reaction yields and physical properties, are summarized for clarity. Furthermore, a visual representation of the synthesis workflow is provided to facilitate understanding of the procedural steps. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction

E-3-(methylphenylamino)-2-propenal, also known as 3-(N-methyl-N-phenylamino)acrolein, is a key building block in the synthesis of various organic molecules. Its structure, featuring a reactive aldehyde group and a substituted enamine moiety, makes it a versatile precursor for the construction of more complex chemical entities. The synthesis of this compound is typically achieved through a Vilsmeier-Haack type reaction, which involves the formylation of an N-alkylaniline derivative. This application note details a reliable protocol for its preparation and provides essential data for its characterization.

Data Presentation

A summary of the key quantitative data related to the synthesis and properties of E-3-(methylphenylamino)-2-propenal is presented in the table below.

| Parameter | Value | Reference |

| Molecular Formula | C₁₀H₁₁NO | --INVALID-LINK-- |

| Molecular Weight | 161.20 g/mol | --INVALID-LINK-- |

| Appearance | Solid | --INVALID-LINK-- |

| Purity | 98% | --INVALID-LINK-- |

| Molar Yield | 53% | --INVALID-LINK-- |

Experimental Protocols

The following protocol for the synthesis of E-3-(methylphenylamino)-2-propenal is adapted from the procedures described in patent EP1477474A1.[1][2] This method utilizes the reaction of N-methylformanilide with an alkyl vinyl ether in the presence of a halogenating agent.

Materials:

-

N-methylformanilide

-

Butyl vinyl ether

-

Bis-trichloromethylcarbonate (triphosgene)

-

1,4-Dioxane

-

Toluene

-

Water

-

15% Sodium hydroxide aqueous solution

Equipment:

-

Reaction flask equipped with a stirrer and dropping funnel

-

Cooling bath

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a solution of N-methylformanilide (30 g) and butyl vinyl ether (22.2 g) in 25 ml of 1,4-dioxane, under stirring at 10-15°C, a solution of bis-trichloromethylcarbonate (28.3 g) in 50 ml of 1,4-dioxane is added dropwise over 90 minutes.

-

The reaction mixture is kept under stirring at room temperature overnight.

-

The solvent is then evaporated under reduced pressure.

-

Toluene (50 ml) and water (200 ml) are added to the residue.

-

The mixture is cooled to approximately 5-10°C.

-

The pH is adjusted to about 7 by adding a 15% aqueous sodium hydroxide solution (30 ml).

-

The organic layer is separated, and the aqueous layer is extracted with toluene.

-

The combined organic layers are washed with water and dried over a suitable drying agent (e.g., anhydrous sodium sulfate).

-

The solvent is removed under reduced pressure to yield the crude product.

-

Further purification can be achieved by distillation or column chromatography if necessary.

Characterization Data:

While a comprehensive set of spectral data is not fully available in the cited literature, the following information has been compiled from public databases.

-

¹³C NMR: A reference to a ¹³C NMR spectrum is available on PubChem.[2]

-

IR: An FTIR spectrum is available on PubChem, which would show characteristic peaks for the aldehyde C=O stretch and the C=C double bond of the enamine system.[2]

-

Mass Spectrometry: The exact mass of the molecule is 161.0841 g/mol .[2]

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of E-3-(methylphenylamino)-2-propenal.

Caption: Workflow for the synthesis of E-3-(methylphenylamino)-2-propenal.

Conclusion

The protocol described in this application note provides a reliable method for the synthesis of E-3-(methylphenylamino)-2-propenal. The provided data and workflow diagram are intended to aid researchers in the successful preparation and characterization of this important chemical intermediate. For a definitive confirmation of the product's identity and purity, it is recommended to perform detailed spectroscopic analysis, including ¹H NMR, ¹³C NMR, and mass spectrometry, and compare the results with established reference data where available.

References

Application Notes and Protocols for the Purification of E-3-(Methyl phenyl amino)-2-propenal

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of E-3-(Methyl phenyl amino)-2-propenal, a crucial intermediate in various synthetic applications. Due to the limited availability of specific experimental data for this compound, the following protocols are based on established purification techniques for structurally similar molecules and general organic chemistry principles. Optimization of these methods for specific sample matrices and impurity profiles is highly recommended.

Physicochemical Properties

A summary of the known and estimated physicochemical properties of this compound and related compounds is presented in Table 1. This information is critical for selecting the appropriate purification strategy.

| Property | Value | Source/Comment |

| IUPAC Name | (2E)-3-(Methyl(phenyl)amino)prop-2-enal | |

| Synonyms | 3-(N-Methylanilino)acrolein, trans-3-(N-Methylanilino)acrolein | [1][2] |

| CAS Number | 34900-01-1 | [1][2][3] |

| Molecular Formula | C₁₀H₁₁NO | |

| Molecular Weight | 161.20 g/mol | |

| Appearance | Likely a yellow to brown oil or solid | Inferred from similar compounds. |

| Boiling Point | Estimated >200 °C at atmospheric pressure | Distillation under reduced pressure is recommended. A similar compound was distilled at 60-70°C / 40 mmHg. |

| Solubility | Soluble in common organic solvents (e.g., ethyl acetate, dichloromethane, acetone, THF). Limited solubility in non-polar solvents like hexanes. Sparingly soluble in water. | Inferred from general principles of organic chemistry.[4] |

Purification Strategies: An Overview

The choice of purification technique for this compound will depend on the nature and quantity of impurities present in the crude material. The most common and effective methods are summarized in Table 2.

| Technique | Principle | Best For | Key Considerations |

| Liquid-Liquid Extraction | Partitioning between two immiscible liquid phases. | Removing water-soluble impurities, acids, and bases. | Choice of appropriate organic solvent and aqueous solution (acidic, basic, or brine). |

| Column Chromatography | Separation based on differential adsorption to a solid stationary phase. | Isolating the target compound from impurities with different polarities. | Selection of appropriate stationary phase (e.g., silica gel) and mobile phase. The basic nature of the amino group may cause tailing on silica gel.[5] |

| Recrystallization | Purification of a solid based on differences in solubility between the compound and its impurities in a given solvent. | High-purity final product if the compound is a solid at room temperature. | Selection of an appropriate solvent or solvent system is critical.[4] |

| Vacuum Distillation | Separation of liquids based on differences in boiling points at reduced pressure. | Purifying liquid compounds that are thermally sensitive or have high boiling points. | Requires a vacuum pump and careful control of pressure and temperature. |

Experimental Protocols

The following are detailed protocols for the purification of this compound.

Protocol 1: Purification by Flash Column Chromatography

This method is ideal for separating the target compound from impurities with different polarities.

Materials:

-

Crude this compound

-

Silica gel (60 Å, 230-400 mesh)

-

Solvents: Hexanes, Ethyl Acetate (EtOAc), Triethylamine (TEA)

-

Glass column with stopcock

-

Thin Layer Chromatography (TLC) plates (silica gel coated)

-

Collection tubes

-

Rotary evaporator

Procedure:

-

TLC Analysis:

-

Dissolve a small amount of the crude material in a suitable solvent (e.g., ethyl acetate).

-

Spot the solution on a TLC plate and develop it in various solvent systems of hexanes and ethyl acetate (e.g., 9:1, 4:1, 1:1 Hexanes:EtOAc).

-

To mitigate peak tailing due to the basic amino group, add a small amount of triethylamine (0.1-1%) to the eluent.[5]

-

The ideal solvent system will give the target compound an Rf value of approximately 0.2-0.35.[6]

-

-

Column Packing:

-

Secure a glass column vertically.

-

Add a small plug of cotton or glass wool to the bottom of the column.

-

Add a thin layer of sand.

-

Prepare a slurry of silica gel in the chosen eluent and pour it into the column, avoiding air bubbles.

-

Allow the silica gel to settle, and then add a layer of sand on top.

-

Equilibrate the column by running the eluent through it until the pack is stable.

-

-

Sample Loading:

-

Dissolve the crude this compound in a minimal amount of the eluent or a stronger solvent like dichloromethane.

-

Alternatively, for less soluble samples, adsorb the crude material onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica gel, and evaporating the solvent to obtain a free-flowing powder.[7]

-

Carefully load the sample onto the top of the silica gel bed.

-

-

Elution and Fraction Collection:

-

Add the eluent to the column and apply gentle pressure (e.g., with a pump or inert gas) to start the elution.

-

Collect fractions in test tubes or flasks.

-

Monitor the separation by TLC analysis of the collected fractions.

-

-

Product Isolation:

-

Combine the fractions containing the pure product.

-

Remove the solvent using a rotary evaporator to obtain the purified this compound.

-

Protocol 2: Purification by Recrystallization

This protocol is suitable if the crude product is a solid or can be induced to crystallize.

Materials:

-

Crude this compound

-

A selection of solvents for testing (e.g., ethanol, isopropanol, acetone, ethyl acetate, hexanes, toluene, water)

-

Erlenmeyer flasks

-